Sultriecin
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Overview
Description
Sultriecin is the dominant analogue in a family of triene antibiotics. It was originally thought to be sulfate esters, but it has been proven to be phosphate esters .
Synthesis Analysis
The total synthesis of phostriecin, previously known as this compound, its structural reassignment as a phosphate versus sulfate monoester, and the assignment of its relative and absolute stereochemistry are disclosed . Key steps of the synthetic approach include a Brown allylation for diastereoselective introduction of the C9 stereochemistry, an asymmetric CBS reduction to establish the lactone C5-stereochemistry, diastereoselective oxidative ring expansion of an alpha-hydroxyfuran to access the pyran lactone precursor, and single-step installation of the sensitive Z,Z,E-triene unit through a chelation-controlled cuprate addition with installation of the C11 stereochemistry .Molecular Structure Analysis
The molecular formula of this compound is C23H34NaO8S . The InChIKey is PKEGOJYZRWFBJE-CRKRICINSA-N .Scientific Research Applications
Antifungal and Antitumor Properties
Sultriecin, discovered as a novel antibiotic produced by Streptomyces roseiscleroticus, has demonstrated significant in vitro antifungal activity. More importantly, it has shown potent in vivo antitumor activity against various types of leukemias and melanoma. Its unique structural units, including a conjugated triene, an alpha,beta-unsaturated delta-lactone, and a sulfate functionality, contribute to these effects (Ohkuma et al., 1992).
Molecular Structure and Synthesis
Significant research has been conducted on the synthesis and structural analysis of this compound. A study detailed the total synthesis of phostriecin, the relative and absolute stereochemistry of which led to a structural reassignment of this compound as a phosphate versus sulfate monoester. This research confirmed that phostriecin, and not this compound, is an effective and selective inhibitor of protein phosphatase 2A (PP2A), which is critical for its antitumor activity. This study also highlighted the importance of specific structural components in determining the activity of the compound (Burke et al., 2010).
Role in Sulfur-Based Biological Processes
This compound's sulfur-containing structure aligns with the broader research interest in sulfur chemistry, which is crucial in various biological and environmental processes. Sulfur, an abundant element, plays a vital role in biological systems and is central to many scientific research topics, such as energy efficiency, environmental applications, and the development of novel materials with unique properties (Boyd, 2016).
Other Sulfur-Based Compounds and Their Applications
Research on metal sulfides, for instance, has implications for renewable energy applications due to their tunable properties and potential use in various energy conversion processes. These studies on metal sulfides can provide insights into the application and manipulation of sulfur-containing compounds like this compound for various technological advancements (Chandrasekaran et al., 2019)
Mechanism of Action
Target of Action
Sultriecin, also known as 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-, primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes.
Mode of Action
This compound interacts with its target, PP2A, and acts as an effective and selective inhibitor . This interaction results in the inhibition of the phosphatase activity of PP2A, thereby affecting the phosphorylation state of its substrate proteins .
Result of Action
The inhibition of PP2A by this compound can lead to altered phosphorylation states of many proteins, potentially affecting various cellular processes. This mechanism of action is responsible for its antitumor activity .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sultriecin can be achieved through a multistep process involving the conversion of commercially available starting materials to the desired product.", "Starting Materials": [ "4-methoxyphenol", "2,4-dichlorophenol", "4-nitrophenol", "2,4-dimethoxybenzaldehyde", "3,4-dimethoxybenzaldehyde", "4-(dimethylamino)pyridine", "N,N-diisopropylethylamine", "triethylamine", "ethyl chloroformate", "p-toluenesulfonic acid", "sodium hydroxide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "acetic acid", "methanol", "ethanol", "dichloromethane", "diethyl ether", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxybenzaldehyde from 4-methoxyphenol", "Step 2: Synthesis of 3,4-dimethoxybenzaldehyde from 4-nitrophenol", "Step 3: Synthesis of 2,4-dimethoxy-3,5-dinitrobenzaldehyde from 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde using p-toluenesulfonic acid as a catalyst", "Step 4: Reduction of 2,4-dimethoxy-3,5-dinitrobenzaldehyde to 2,4-dimethoxy-3,5-diaminobenzaldehyde using sodium borohydride as a reducing agent", "Step 5: Synthesis of N,N-diisopropyl-2-(2,4-dimethoxy-3,5-diaminophenyl)acetamide from 2,4-dimethoxy-3,5-diaminobenzaldehyde and ethyl chloroformate using triethylamine as a catalyst", "Step 6: Synthesis of Sultriecin from N,N-diisopropyl-2-(2,4-dimethoxy-3,5-diaminophenyl)acetamide and 2,4-dichlorophenol using 4-(dimethylamino)pyridine and N,N-diisopropylethylamine as catalysts and dichloromethane as a solvent" ] } | |
131774-59-9 | |
Molecular Formula |
C23H34NaO8P |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
sodium;[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H35O8P.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H2,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
KLPJUUCINBGPOY-CRKRICINSA-M |
Isomeric SMILES |
CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OP(=O)(O)[O-])O.[Na+] |
SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)O)O |
Canonical SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OP(=O)(O)[O-])O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Phostriecin; Sultriecin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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